3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one
CAS No.:
Cat. No.: VC20480125
Molecular Formula: C17H14N2O4
Molecular Weight: 310.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H14N2O4 |
|---|---|
| Molecular Weight | 310.30 g/mol |
| IUPAC Name | 6,7-dimethoxy-3-(pyridine-4-carbonyl)-1H-quinolin-4-one |
| Standard InChI | InChI=1S/C17H14N2O4/c1-22-14-7-11-13(8-15(14)23-2)19-9-12(17(11)21)16(20)10-3-5-18-6-4-10/h3-9H,1-2H3,(H,19,21) |
| Standard InChI Key | SYZMCULFOJQPKE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)C3=CC=NC=C3)OC |
Introduction
Synthesis
The synthesis of 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one typically involves modifications of existing quinoline structures to incorporate functional groups that enhance biological activity. The general synthetic pathway includes:
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Starting Material Preparation:
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Quinoline derivatives are used as the base structure.
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Methoxy groups are introduced at positions 6 and 7 using methylation reactions.
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Incorporation of the Isonicotinoyl Group:
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The isonicotinoyl moiety is added at position 3 through acylation reactions.
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Reagents such as isonicotinic acid or its derivatives are commonly used.
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Reaction Conditions:
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Standard organic synthesis techniques like refluxing in ethanol or methanol are employed.
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Catalysts or acidic conditions may be used to facilitate specific steps.
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Biological Activities
Research into quinoline derivatives highlights their diverse biological activities, and 3-isonicotinoyl-6,7-dimethoxyquinolin-4(1H)-one is no exception. Its potential applications include:
b) Antimicrobial Activity
The compound's structural features suggest potential against bacterial and fungal pathogens. Functional modifications could further enhance this activity.
c) Enzyme Inhibition
The compound may act on enzymes critical for disease pathways, such as kinases or reductases, due to its structural similarity to bioactive molecules.
Mechanism of Action
The mechanism of action for this compound likely involves:
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Binding to biological targets such as enzymes or receptors.
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Disrupting cellular processes like DNA replication or protein synthesis.
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Modulating enzymatic pathways critical for cell survival.
Further studies are required to elucidate these mechanisms fully.
Comparison with Related Compounds
To better understand the unique properties of this compound, it can be compared with structurally similar molecules:
| Compound Name | Structural Features | Biological Activities |
|---|---|---|
| 6,7-Dimethoxyquinolin-4(1H)-one | Quinoline core with methoxy groups | Antioxidant properties |
| Isonicotinic Acid | Pyridine derivative with carboxylic acid group | Known for antimicrobial activity |
| 2-Aminoquinoline | Amino group at position 2 | Potential anticancer effects |
The integration of methoxy substitutions and an isonicotinoyl group sets this compound apart by enhancing its pharmacological efficacy.
Applications in Medicinal Chemistry
The versatility of this compound makes it a candidate for drug development in several fields:
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Cancer Therapy: Potential as a chemotherapeutic agent targeting proliferative pathways.
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Antimicrobial Agents: Development of antibiotics or antifungal drugs.
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Enzyme Inhibitors: Targeting specific enzymes involved in diseases like cancer or metabolic disorders.
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